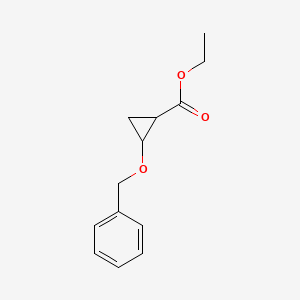

Ethyl 2-(benzyloxy)cyclopropanecarboxylate

Description

Properties

CAS No. |

6639-51-6 |

|---|---|

Molecular Formula |

C13H16O3 |

Molecular Weight |

220.26 g/mol |

IUPAC Name |

ethyl 2-phenylmethoxycyclopropane-1-carboxylate |

InChI |

InChI=1S/C13H16O3/c1-2-15-13(14)11-8-12(11)16-9-10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3 |

InChI Key |

FCQGKIBPYZALNB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CC1OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Cyclopropanation via Carbene Transfer Reactions

A widely used approach to synthesize cyclopropane carboxylates is the carbene transfer reaction from diazo compounds to alkenes catalyzed by transition metals or hemoproteins.

Example from Biocatalysis:

Recent studies have demonstrated the use of hemoproteins such as myoglobin variants to catalyze cyclopropanation reactions with high selectivity and yield. Using ethyl diazoacetate (EDA) as the carbene source, cyclopropanation of alkenes bearing benzyloxy groups can be achieved under mild aqueous conditions.Key data from biocatalytic cyclopropanation reactions (Table excerpt):

Entry Catalyst % Yield (Cyclopropane) Selectivity (Diastereomer Ratio) 1 Mb(H64V,V68A) 76% 70:15 (major:minor) 2 Mb(H64V,V68A,H93S) 55% 35:65 (Reaction conditions: 3 mM substrate, 3 or 6 mM EDA, 20 μM catalyst, phosphate buffer pH 7.2)

This method avoids side reactions such as O–H insertion, which are common with Rhodium catalysts, thus improving chemoselectivity for cyclopropanation over other carbene insertions.

Traditional Chemical Synthesis via Alkylation and Cyclopropanation

Step 1: Preparation of Benzyloxy-Substituted Precursors

The benzyloxy group is introduced by alkylation of hydroxy-substituted intermediates or aromatic compounds. For example, benzyloxyquinoline derivatives have been synthesized by reacting 8-hydroxyquinoline with benzyl bromide under basic conditions.

Step 2: Cyclopropanation

The benzyloxy-substituted alkene or olefin is then subjected to cyclopropanation using diazo compounds such as ethyl diazoacetate in the presence of metal catalysts (e.g., Rhodium complexes) or via base-induced cyclopropanation.

In one reported synthesis, ethyl 2-(8-(benzyloxy)quinolin-2-yl)-1-(3-butylureido)cyclopropanecarboxylate was synthesized with a yield of 78% by cyclopropanation of the corresponding alkene.

Reaction Conditions and Purification

Representative Experimental Data

Summary and Comparative Analysis

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzyloxy)cyclopropanecarboxylate undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

Oxidation: Benzoic acid or benzaldehyde.

Reduction: Ethyl 2-(benzyloxy)cyclopropanol.

Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

Ethyl 2-(benzyloxy)cyclopropanecarboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential use in drug development due to its unique structural properties.

Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 2-(benzyloxy)cyclopropanecarboxylate involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the cyclopropane ring can undergo ring-opening reactions under certain conditions. These interactions and reactions contribute to the compound’s reactivity and potential biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The nature of the substituent at the 2-position of the cyclopropane ring critically impacts the compound’s properties:

Key Observations :

- Benzyloxy vs. Phenyl : The benzyloxy group increases polarity compared to phenyl, improving solubility in semi-polar solvents like ethyl acetate. However, phenyl derivatives exhibit greater thermal stability due to reduced steric hindrance .

- Benzyloxy vs. Formyl : The formyl group introduces electrophilicity, enabling reactions like condensations, whereas the benzyloxy group is inert to such transformations .

This compound (Intermediate E):

- Procedure: Saponification of (trans)-ethyl 2-(4-(benzyloxy)phenyl)cyclopropanecarboxylate using 4N NaOH in methanol, followed by acidification and extraction .

- Yield : ~95% for precursor synthesis (e.g., (E)-ethyl 3-(4-(benzyloxy)phenyl)acrylate) .

Trans-ethyl 2-(((benzyloxy)carbonyl)amino)cyclopropanecarboxylate (4a):

- Procedure : Rhodium-catalyzed [3+2] annulation of N-vinyl-O-benzyl urethane with ethyl diazoacetate.

- Yield : 36% (lower due to competing pathways) .

Ethyl 2-formylcyclopropanecarboxylate:

Key Observations :

Reactivity and Stability

- Base Sensitivity: this compound undergoes ester hydrolysis under basic conditions (e.g., NaOH in methanol), yielding carboxylic acid derivatives .

- Acid Stability: The benzyloxy group remains intact under acidic conditions, unlike formyl or amino substituents, which may protonate or degrade .

- Ring Strain Effects : The cyclopropane ring in all analogs is susceptible to ring-opening reactions under thermal or catalytic stress, a trait exploited in annulation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.